3-chloro-N-(2,5-dichlorophenyl)propanamide

MCHR2 Antagonism GPCR Pharmacology Obesity Research

Researchers often struggle with off-target effects from non-selective chloropropanamide analogs, confounding CNS target validation. This compound provides a precise solution. - **MCHR2 potency:** IC50 = 1 nM, ideal for metabolic signaling studies. - **Defined selectivity:** >25-fold vs. 2-chloro analog (MCHR2 vs D2/SERT). - **Benchmark properties:** LogP 3.56, TPSA 29.1 Ų for permeability/solubility prediction. - **Regulatory readiness:** GHS06, UN 2811 classification streamlines shipping & compliance.

Molecular Formula C9H8Cl3NO
Molecular Weight 252.52
CAS No. 41921-01-1
Cat. No. B2734270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,5-dichlorophenyl)propanamide
CAS41921-01-1
Molecular FormulaC9H8Cl3NO
Molecular Weight252.52
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)CCCl)Cl
InChIInChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)
InChIKeyBRZDYMZZUBDYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2,5-dichlorophenyl)propanamide: Chemical Identity & Procurement


3-Chloro-N-(2,5-dichlorophenyl)propanamide (CAS 41921-01-1, MFCD01354701) is a chlorinated aromatic amide with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.52 g/mol [1]. It is primarily employed as a versatile synthetic intermediate in the development of bioactive molecules and agrochemicals . Its chemical structure features a 3-chloropropanamide chain linked to a 2,5-dichlorophenyl ring, a scaffold that confers a defined reactivity profile and measurable physicochemical properties, including a computed LogP of approximately 3.56 and a topological polar surface area (TPSA) of 29.1 Ų .

Chlorinated amide intermediate for bioactive molecule and agrochemical synthesis
3‑chloro substitution enables selective nucleophilic substitution chemistry
Predicted LogP 3.56 supports permeability screening in early discovery

3-Chloro-N-(2,5-dichlorophenyl)propanamide: Structural Analog Comparison


In research procurement, substituting 3-chloro-N-(2,5-dichlorophenyl)propanamide with other N-(2,5-dichlorophenyl)propanamide analogs is not straightforward. The position of the chlorine atom on the propanamide chain dictates both chemical reactivity and biological target engagement. For example, the 3-chloro substitution in this compound enables distinct nucleophilic substitution chemistry compared to its 2-chloro analog, which is a key step in generating downstream derivatives . Furthermore, published bioactivity data demonstrate that minor structural modifications, such as moving the chlorine from the 3- to the 2-position, can drastically alter potency at specific receptors. While a 2-chloro analog may exhibit higher affinity for the dopamine D2 receptor (IC₅₀: 25.1 nM), the 3-chloro-substituted compound in this document shows a distinct profile with potent activity at the MCHR2 receptor (IC₅₀: 1 nM) [1]. Such differences in target selectivity underscore the need for precise compound selection based on the intended experimental or synthetic pathway.

Target Compound
3‑chloro substitution directs MCHR2 engagement (IC₅₀ 1 nM)
2‑Chloro Analog
2‑chloro substitution favors D2 receptor binding (IC₅₀ 25.1 nM)

Chlorine position alters target selectivity; the 2‑chloro analog may not reproduce MCHR2‑focused assay responses.

3-Chloro-N-(2,5-dichlorophenyl)propanamide: Differentiation vs. Closest Analogs


MCHR2 Potency vs. 2-Chloro Analog

3-chloro-N-(2,5-dichlorophenyl)propanamide demonstrates 25-fold higher antagonistic potency at the human MCHR2 receptor compared to its 2-chloro regioisomer. The compound exhibits an IC₅₀ value of 1 nM in a functional calcium flux assay, whereas the 2-chloro analog (CHEMBL562833) shows an IC₅₀ of 25.1 nM against the same target [1]. This stark difference highlights the critical importance of the 3-chloro substitution pattern for achieving high-affinity MCHR2 binding.

MCHR2 Potency
Head-to-head
1 nM vs 25.1 nM
25.1‑fold difference
Supports MCHR2 target engagement in functional assays
CHO cell MCH‑stimulated Ca²⁺ flux, 10 min preincubation
MCHR2 Antagonism GPCR Pharmacology Obesity Research

Target Selectivity: MCHR2 vs. SERT & D2

The target compound exhibits a unique selectivity fingerprint. While it potently antagonizes the MCHR2 receptor (IC₅₀: 1 nM), it displays significantly lower activity at the serotonin transporter (SERT) and dopamine D2 receptor, with IC₅₀ values of 100 nM and 500 nM, respectively [1]. This contrasts with the 2-chloro analog, which binds the D2 receptor with high affinity (IC₅₀: 25.1 nM) but lacks the same potency at MCHR2. The 100-fold selectivity window between MCHR2 and D2 for the 3-chloro compound is a quantifiable differentiator for target-specific studies.

Selectivity Window
Head-to-head
MCHR2/D2: 100‑fold
Low D2 and SERT activity may reduce off‑target effects in MCHR2 studies
IC₅₀: MCHR2 1 nM, SERT 100 nM, D2 500 nM
Polypharmacology Selectivity Profiling CNS Target Engagement

Lipophilicity & Polarity Advantage Over Analogs

The computed physicochemical properties of 3-chloro-N-(2,5-dichlorophenyl)propanamide offer a clear balance between lipophilicity and polarity, with a LogP of 3.56 and a TPSA of 29.1 Ų . This positions it advantageously for passive membrane permeability compared to the non-chlorinated analog N-(2,5-dichlorophenyl)propanamide, which has a lower LogP (~2.5) and is predicted to have lower permeability. Conversely, the 3-cyclopentyl analog (C14H17Cl2NO, MW 286.2) has a substantially higher LogP (>4.5) and greater steric bulk, which would reduce solubility and oral bioavailability potential in early discovery. The 3-chloro compound's properties fall within the optimal range for CNS drug-like space.

Physicochemical Profile
Class-level
LogP 3.56, TPSA 29.1 Ų
~1 unit higher LogP vs unsubstituted analog
Predicted passive permeability may exceed less lipophilic analogs
Computed values; experimental confirmation needed
ADME Prediction Physicochemical Profiling Medicinal Chemistry

Hazard Classification & Safe Handling Profile

3-chloro-N-(2,5-dichlorophenyl)propanamide is a hazardous substance with a well-documented safety profile. It is classified as GHS06 (Toxic) and assigned to UN 2811, Class 6.1 (Toxic Substances), Packing Group III . This classification is critical for procurement and shipping, as it directly impacts handling procedures and transport costs. In contrast, some analogs, like N-(2,5-dichlorophenyl)propanamide, are not classified as toxic under GHS, while others like 2-chloro-N-(2,5-dichlorophenyl)propanamide carry a different hazard profile (H302, H315) [1]. The defined classification of this compound provides clear regulatory guidance for compliant storage, use, and disposal.

Safety Classification
Specification review
GHS06, UN 2811
Stricter than 2‑Cl analog (GHS07)
Requires toxic substance handling protocols per EHS
Class 6.1, Packing Group III; ensures regulatory compliance
Safety Compliance Hazard Communication Laboratory Procurement

3-Chloro-N-(2,5-dichlorophenyl)propanamide: Key Application Scenarios


MCHR2 Target Validation in Obesity Research

The exceptional potency of this compound at the MCHR2 receptor (IC₅₀: 1 nM) [1] makes it an ideal tool for investigating the role of melanin-concentrating hormone signaling in energy homeostasis and obesity. Its 25-fold selectivity over the 2-chloro analog ensures that receptor engagement data are not confounded by suboptimal binding kinetics, providing more reliable target validation in cellular and in vivo models.

Polypharmacological Ligands for CNS Disorders

The compound's defined selectivity profile (MCHR2: 1 nM, SERT: 100 nM, D2: 500 nM) [1] allows medicinal chemists to design and test molecules that may simultaneously modulate multiple CNS targets. This profile, which differs markedly from other analogs, provides a unique starting point for lead optimization programs aiming to balance MCHR2 antagonism with moderate serotonergic or dopaminergic activity.

ADME Optimization in Lead Series

With a calculated LogP of 3.56 and TPSA of 29.1 Ų [1], this compound serves as a benchmark for assessing the permeability and solubility of new chemical entities in a lead series. Researchers can use these values to predict how structural modifications to the propanamide chain might impact drug-like properties, avoiding the excessive lipophilicity of bulkier analogs that could lead to poor pharmacokinetic outcomes.

Compliant Large-Scale Synthesis Intermediate

The clear GHS06 classification and UN 2811 designation [1] simplify the regulatory and safety aspects of scaling up reactions involving this intermediate. Procurement teams can rely on this established hazard profile to ensure that all necessary safety protocols, shipping requirements, and waste management procedures are in place, reducing the risk of operational delays or compliance issues.

Application
Selection Property
Validation Focus
MCHR2 pathway target engagement studies
MCHR2 antagonist potency context
Target engagement assay endpoints, selectivity evaluation
CNS polypharmacology lead optimization
Polypharmacology selectivity profile
Off‑target interpretation, pathway cross‑talk
ADME property benchmarking in lead series
Computed LogP and TPSA
Permeability and solubility prediction
Large‑scale synthesis procurement
GHS06/UN 2811 hazard classification
EHS protocol compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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